N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}-beta-alanine
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Overview
Description
N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}-beta-alanine is a complex organic compound with a unique structure that includes a thiophene ring substituted with a hydroxy-methylbutynyl group and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}-beta-alanine typically involves multiple steps. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (NEt3) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The hydroxy-methylbutynyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}norleucine
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid
Uniqueness
N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}-beta-alanine is unique due to its specific substitution pattern on the thiophene ring and the presence of the beta-alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-13(2,18)7-5-9-3-4-10(19-9)12(17)14-8-6-11(15)16/h3-4,18H,6,8H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQHGKOHCKROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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